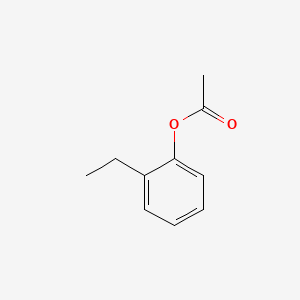

2-Ethylphenyl Acetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related esters and compounds is well-documented in the provided papers. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which is a one-pot process that is both environmentally friendly and cost-effective due to the recyclability of byproducts . Another paper describes the synthesis of an antidiabetic octaketide using a Friedel–Crafts alkylation as a key step . Additionally, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is reported to be facile and yields very pure crystals .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of ethyl acetate was determined, and the molecule was found to be flat with a trans conformation . The structure of ethyl-2-(4-aminophenoxy)acetate was also studied and approved by X-ray single crystal structure determination, revealing that it crystallizes in the triclinic crystal system . The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined to be non-planar with significant stabilization by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers provide insights into the chemical reactions of related esters. For instance, the Wittig-Horner reaction was used to synthesize ethyl 2-(3-furopyridyl)acetates, which could then undergo further reactions such as methylene-alkylation . The synthesis of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate involved N—H⋯O hydrogen bonds in the crystal, indicating the potential for specific reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related esters are discussed in several papers. The geometric details of ethyl acetate as a solvate were analyzed, uncovering a high degree of hidden disorder despite a preference for the trans over the gauche isomer . The spectroscopic features of synthesized compounds, such as 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, were characterized by IR spectroscopy . The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions .

Aplicaciones Científicas De Investigación

Green Chemistry and Pharmaceutical Research

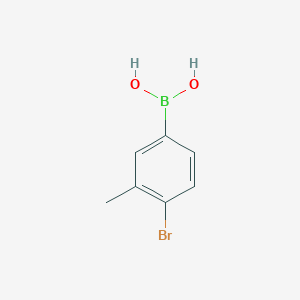

2-Ethylphenyl Acetate is utilized in green chemistry, particularly in Suzuki coupling reactions. These reactions are vital in both academic and industrial research for creating functionalized biaryls. A notable application includes its role in the synthesis of Ethyl (4-Phenylphenyl)acetate, a precursor to felbinac, showing potential as a nonsteroidal anti-inflammatory drug for arthritis treatment. This aligns with the professional responsibilities of pharmaceutical chemists and supports green chemistry principles by using water as the primary solvent in the process (Costa et al., 2012).

Chemoselective Synthesis

The compound has applications in chemoselective synthesis. It plays a role in the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Different acyl donors were studied for this process, and vinyl acetate was found to be the most effective due to its irreversible reaction characteristic (Magadum & Yadav, 2018).

Molecular Synthesis and Analysis

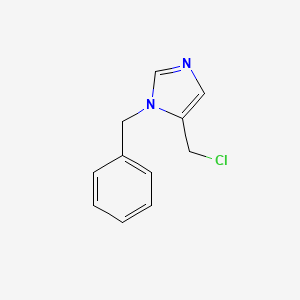

In molecular synthesis, Ethyl 2-Ethylphenyl Acetate is involved in the formation of various complex compounds. For instance, it is used in the spontaneous cyclization to form Ethyl 2-(1-phenylpiperidin-2-yl) acetate and in synthesizing Ethyl [1-(2-bromophenyl)-2-pyrrolidinyl] acetate through base-induced intramolecular aza-Michael reaction (Ramos et al., 2011).

Corrosion Inhibition

Research has also explored the use of Ethyl 2-Ethylphenyl Acetate derivatives as corrosion inhibitors. Quantum chemical calculations were performed on compounds containing this moiety to determine their efficacy in preventing copper corrosion in nitric acid media. These studies align molecular structures with inhibition efficiency, providing insights into the compound's potential application in material sciences (Zarrouk et al., 2014).

Safety And Hazards

2-Ethylphenyl Acetate is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A) and specific target organ toxicity - single exposure (Category 3), affecting the central nervous system . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(2-ethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERVERDPMMBDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875991 | |

| Record name | 2-ETHYLPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylphenyl Acetate | |

CAS RN |

3056-59-5 | |

| Record name | Ethanoic acid, 2-ethylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

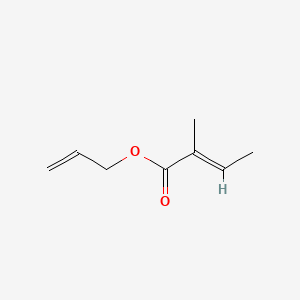

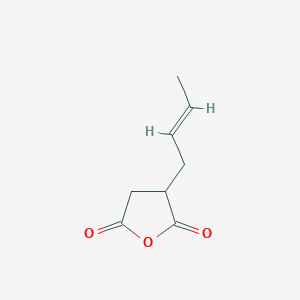

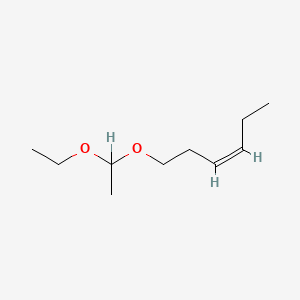

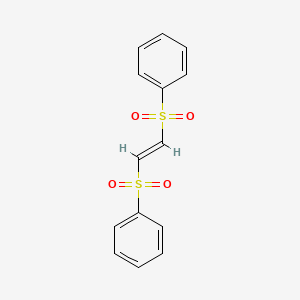

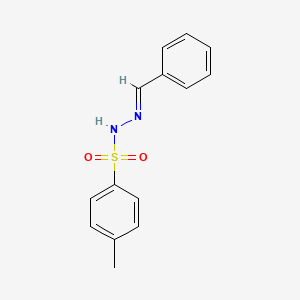

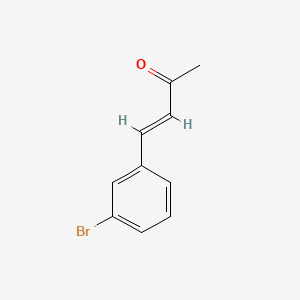

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.